Kinase Inhibition Potency: Class-Level Inference from Bromophenyl-Pyrimidine Scaffolds
While direct quantitative data for 5-(4-bromophenyl)pyrimidin-4-ol hydrochloride is limited, class-level inference from structurally related bromophenyl-pyrimidine scaffolds reveals that the 4-bromophenyl substituent is a critical determinant of nanomolar potency against key therapeutic targets. For instance, a closely related analog (CHEMBL2018954) bearing a 5-bromopyrimidine moiety exhibits potent CCR4 antagonism with an IC₅₀ of 3.89 nM [1]. In a separate study, another bromophenyl-containing pyrimidine derivative (CHEMBL4472759) demonstrated BRD4 inhibition with an IC₅₀ of 16 nM [2]. These data strongly suggest that the specific bromo-substitution pattern in 5-(4-bromophenyl)pyrimidin-4-ol may confer a distinct activity profile that cannot be replicated by chloro or fluoro analogs.
| Evidence Dimension | Target binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly available; inferred from class |
| Comparator Or Baseline | CHEMBL2018954 (CCR4 antagonist): IC₅₀ = 3.89 nM [1]; CHEMBL4472759 (BRD4 inhibitor): IC₅₀ = 16 nM [2] |
| Quantified Difference | Class-level inference only; direct comparison not possible |
| Conditions | Human CCR4 expressed in CHO membranes ([³⁵S]-GTPγS binding); human MM1S cells (c-Myc downregulation) |
Why This Matters
This class-level evidence highlights the potential of 5-(4-bromophenyl)pyrimidin-4-ol as a privileged scaffold for kinase inhibitor development, justifying its selection over unsubstituted phenyl analogs that typically exhibit weaker or off-target activity.
- [1] BindingDB. (n.d.). BDBM50380884 (CHEMBL2018954): IC₅₀ = 3.89 nM (CCR4 antagonist). BindingDB Database. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (n.d.). BDBM50534825 (CHEMBL4472759): IC₅₀ = 16 nM (BRD4 inhibition). BindingDB Database. Retrieved from https://www.bindingdb.org/ View Source
